(5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, along with substituted benzylidene and phenyl groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:
Formation of the Thiazolotriazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions to form the thiazole ring.
Substitution Reactions: The introduction of the benzylidene and phenyl groups is achieved through condensation reactions. For instance, the benzylidene group can be introduced via a Knoevenagel condensation reaction between an aldehyde (such as 3,4-diethoxybenzaldehyde) and the thiazolotriazole intermediate.
Final Cyclization and Purification: The final product is obtained after cyclization and purification steps, which may include recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding quinones or aldehydes.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. The presence of the thiazolotriazole core is particularly significant due to its known bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics. Its derivatives might find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves interaction with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, inhibit enzyme activity, or intercalate into DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(4-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of both diethoxy and dimethoxy substituents. These groups can significantly influence the compound’s solubility, reactivity, and biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O5S/c1-5-30-17-9-7-14(11-19(17)31-6-2)12-20-22(27)26-23(32-20)24-21(25-26)15-8-10-16(28-3)18(13-15)29-4/h7-13H,5-6H2,1-4H3/b20-12- |
InChI Key |
IMGCSXUIXSYPOD-NDENLUEZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OCC |
Origin of Product |
United States |
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